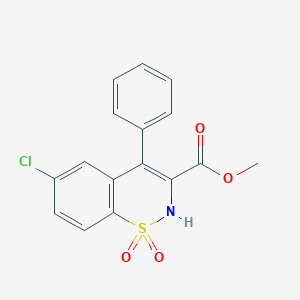

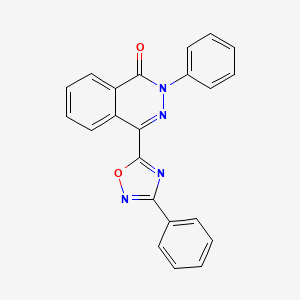

methyl 6-chloro-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 6-chloro-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate” is a compound that belongs to the class of organic compounds known as benzylethers . It’s a specific type of aromatic ether with the general formula ROCR’ (R = alkyl, aryl; R’=benzene) .

Synthesis Analysis

There are different available methods for the synthesis of thiazine derivatives in the literature . For instance, a new, expeditious, three-component method for the synthesis of 3,6-diaryl-5-mercaptoperhydro-2-thioxo-1,3-thiazin-5-ones 1,3-thiazine analogues from 2-methyl-2-phenyl-1,3-oxathiolan-5-one under solvent-free conditions has been developed .Molecular Structure Analysis

Thiazines are a group of heterocyclic organic compounds that are still largely unexplored for their pharmacological activities . It is commonly reported that heterocycles having sulfur or nitrogen atoms or both of them are the general features present in the structures of most of the pharmaceutical and natural compounds .Scientific Research Applications

Methyl 6-chloro-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of novel benzothiazole derivatives, which have been studied for their potential as anti-cancer agents. It has also been used in the synthesis of antifungal agents, as well as in the synthesis of phosphonate ligands for use in asymmetric catalysis.

Mechanism of Action

Target of Action

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activation, and ampa receptor modulation .

Mode of Action

It’s known that the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring, such as halogens at the 7 and 8 positions, alkyl, aryl, alkylamino, benzyl, keto, etc, are responsible for its activity .

Biochemical Pathways

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to modulate various biochemical pathways, depending on their specific biological activity .

Pharmacokinetics

The compound’s solubility in dichloromethane, dmso, and methanol suggests that it may have good bioavailability.

Result of Action

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a wide range of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.

Advantages and Limitations for Lab Experiments

Methyl 6-chloro-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate has several advantages and limitations for use in lab experiments. The main advantage is its low cost and availability, making it a popular choice for use in research. Additionally, it is non-toxic and has a relatively low melting point, making it easy to handle in the lab. However, it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

Given its wide range of applications, there are many potential future directions for the use of methyl 6-chloro-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate. One potential direction is the use of the compound in the synthesis of novel pharmaceuticals, such as anti-cancer drugs or antifungals. Additionally, it could be used in the synthesis of new phosphonate ligands for use in asymmetric catalysis. Furthermore, it could be used in the synthesis of new materials for use in nanotechnology or in the development of new sensors. Finally, it could be used in the synthesis of new dyes or pigments for use in the food and cosmetic industries.

Synthesis Methods

Methyl 6-chloro-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate can be synthesized using a number of methods. The most common method is to react 4-chlorobenzotrifluoride with anhydrous sodium sulfide in aqueous ethanol. This reaction produces a yellow slurry, which is then filtered to remove the insoluble material. The filtrate is then evaporated to dryness and the product is isolated by recrystallization from methanol.

properties

IUPAC Name |

methyl 6-chloro-1,1-dioxo-4-phenyl-2H-1λ6,2-benzothiazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO4S/c1-22-16(19)15-14(10-5-3-2-4-6-10)12-9-11(17)7-8-13(12)23(20,21)18-15/h2-9,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJAYUFTWFJAIAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(C=CC(=C2)Cl)S(=O)(=O)N1)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methyl-N-phenylacetamide](/img/structure/B6483527.png)

![ethyl 2-(2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B6483549.png)

![N-(2,5-dimethylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6483555.png)

![2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6483561.png)

![N-(4-acetamidophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6483562.png)

![methyl 4-[4-(dimethylamino)phenyl]-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate](/img/structure/B6483592.png)

![N-[3-(methylsulfanyl)phenyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B6483614.png)

![N-[(2-ethoxyphenyl)methyl]-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B6483629.png)

![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one](/img/structure/B6483638.png)

![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydrophthalazin-1-one](/img/structure/B6483643.png)